molecular formula C15H11ClN4OS B11991421 5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11991421
M. Wt: 330.8 g/mol
InChI Key: ZTGMZSZSLXXWJU-COQIBVDLSA-N
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Description

5-(4-CHLORO-PH)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLORO-PH)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Furyl and Chlorophenyl Groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.

    Formation of the Thiol Group: The thiol group can be introduced through thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The chlorophenyl and furyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

    Disulfides: Formed from oxidation of the thiol group.

    Reduced Derivatives: Formed from reduction reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers and other materials for enhanced properties.

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Enzyme Inhibitors: Acts as an inhibitor for specific enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Incorporated into formulations for enhanced drug delivery.

Mechanism of Action

The mechanism of action of 5-(4-CHLORO-PH)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Thiol-Containing Compounds: Compounds with thiol groups that exhibit similar reactivity.

Uniqueness

The uniqueness of 5-(4-CHLORO-PH)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-12-7-5-11(6-8-12)14-18-19-15(22)20(14)17-9-1-3-13-4-2-10-21-13/h1-10H,(H,19,22)/b3-1+,17-9+

InChI Key

ZTGMZSZSLXXWJU-COQIBVDLSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=COC(=C1)C=CC=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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